Studies have investigated 2,4-DHPP for its potential antiviral activity. A 2010 study published in the journal "Biological and Pharmaceutical Bulletin" explored its inhibitory effects against influenza A virus and herpes simplex virus type 1 []. The results showed moderate antiviral activity against both viruses, warranting further investigation into its potential as an antiviral agent.
2',4'-Dihydroxy-3'-propylacetophenone is an organic compound with the molecular formula . This compound features a ketone functional group and two hydroxyl groups located at the 2' and 4' positions of the phenyl ring, alongside a propyl group attached to the 3' position. Its structure can be represented as follows:
textOH | HO--C6H4--C(=O)--CH2--CH2--CH3
This compound is known for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.
Research indicates that 2',4'-dihydroxy-3'-propylacetophenone exhibits biological activities, particularly in inhibiting cell growth. It has been studied for its potential antitumor properties and effects on various cellular pathways. The presence of hydroxyl groups contributes to its reactivity and biological interactions, making it a candidate for further pharmacological studies .
The synthesis of 2',4'-dihydroxy-3'-propylacetophenone can be achieved through several methods, including:
These methods allow for the controlled formation of the compound while optimizing yield and purity.
2',4'-Dihydroxy-3'-propylacetophenone finds applications in various domains:
Interaction studies have shown that 2',4'-dihydroxy-3'-propylacetophenone can interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. These interactions are primarily attributed to its hydroxyl groups, which can form hydrogen bonds with biological macromolecules, enhancing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 2',4'-dihydroxy-3'-propylacetophenone. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2',4'-Dihydroxyacetophenone | C8H8O3 | Lacks propyl group; used in similar applications |
| 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | Contains a methoxy group; different biological activity |
| 3',4'-Dihydroxyacetophenone | C8H8O3 | Similar structure but different hydroxyl positioning |
The uniqueness of 2',4'-dihydroxy-3'-propylacetophenone lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity compared to these similar compounds. Its propyl group enhances lipophilicity, potentially affecting absorption and distribution in biological systems .
The industrial synthesis of 2',4'-dihydroxy-3'-propylacetophenone often begins with resorcinol and acetic acid. In the presence of a proton acid catalyst (e.g., sulfuric acid or Amberlyst 15), resorcinol undergoes acetylation followed by Fries rearrangement to yield 2,4-dihydroxyacetophenone. Subsequent propylation via alkylation or catalytic hydrogenation introduces the propyl group.
Reaction Conditions:
This method avoids metal-based catalysts, simplifying waste management and aligning with green chemistry principles.
A two-step process involves synthesizing 2,4-dihydroxy-3-allylacetophenone through allylation of 2,4-dihydroxyacetophenone, followed by catalytic hydrogenation using palladium on carbon (Pd/C) to reduce the allyl group to propyl.
Key Parameters:
Montmorillonite KSF, a solid acid catalyst, enables solvent-free Claisen-Schmidt condensations for derivative synthesis. For example, chalcone derivatives are formed by condensing 2',4'-dihydroxy-3'-propylacetophenone with aryl aldehydes at 85°C for 24 hours.
Advantages:
Palladium complexes facilitate selective reductions. For instance, Suzuki-Miyaura coupling introduces aryl groups to the propyl chain, enhancing hydrophobicity for drug delivery applications.
Electrophilic halogenation with thionyl chloride (SOCl$${2}$$) or phosphorus oxychloride (POCl$${3}$$) yields chloro- or bromo-substituted derivatives. These intermediates are pivotal for synthesizing anticancer agents.
Conditions:
Chalcones are synthesized by reacting 2',4'-dihydroxy-3'-propylacetophenone with substituted benzaldehydes under acidic or basic conditions. These derivatives exhibit antioxidant and anti-inflammatory activities.
Example Reaction:
$$
\text{2',4'-DHPP} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{Montmorillonite KSF}} \text{Chalcone Derivative}
$$
Yield: 70–90%.
Crystal-structure surveys of resorcinol-based ligands bound to the N-terminal ATP pocket of heat-shock protein 90 show that one phenolic hydroxyl consistently donates a hydrogen bond to the carboxylate of Asp93, with the second hydroxyl participating in a water-mediated bridge to Thr184 and Gly97 [1] [2] [3]. Thermodynamic dissection indicates that this Asp93 hydrogen bond contributes 3–6 kcal·mol⁻¹ (35–60% of total binding energy) to complex stability [1].
Docking of 2′,4′-dihydroxy-3′-propylacetophenone into the same pocket reproduces the canonical Asp93 contact (H-bond length 1.9 Å) and retains the water-mediated network, yielding a calculated free energy of –10.7 kcal·mol⁻¹ [4]. Comparable dual hydrogen bonding is also reported for phosphodiesterase-1/-3 complexes of 2,4-dihydroxyacetophenone analogues, where the phenolic dyad interacts with His648 and Gln859 in PDE-3, driving sub-micromolar inhibition [5] [6].
Replacing a hydrogen or methoxy substituent with the linear n-propyl chain increases logP by ≈0.6 log units and enlarges the hydrophobic surface by ~75 Ų [7]. In silico alanine-scanning on the Hsp90 model shows that the propyl side chain packs against Ala55 and Phe138; mutation of either residue to glycine reduces calculated binding energy by >1.2 kcal·mol⁻¹, underscoring the hydrophobic contribution [8]. Similar trends were observed in acetophenone-based PDE inhibitors where n-propyl substitution improved affinity by one order of magnitude relative to unsubstituted analogues through additional contacts with the lipophilic Leu296/Val310 side walls of the catalytic cleft [5].
Halogen bonding is not a primary interaction for 2′,4′-dihydroxy-3′-propylacetophenone because the molecule itself is halogen-free; nonetheless, the carbonyl oxygen can accept σ-hole donation from halogenated amino-acid side chains (e.g., Cl-containing post-translational modifications), providing a latent interaction vector exploitable in future derivative design.
The planar acetophenone ring engages in π-π stacking with aromatic residues that flank many druggable pockets. In Hsp90, centroid–centroid distances of 3.7 Å to Phe138 and 4.1 Å to Tyr139 are observed in minimised complexes, contributing –2.2 kcal·mol⁻¹ to total binding energy [1] [8]. Comparable face-to-edge contacts with Tyr662/Tyr666 underpin high-affinity docking of resorcinol analogues to dipeptidyl peptidase IV [4]. Empirical data further corroborate the importance of such stacking: resorcinol-containing AUY922 shows a 10-fold potency loss when the aromatic core is saturated, which abolishes π-stacking while leaving hydrogen-bond topology intact [9].
Aromatic stacking enhances metabolic resilience by shielding phenolic sites from phase-I oxidation; substituent-based QSAR of 42 dihydroxyacetophenone derivatives reveals that non-stacking analogues (flexible aliphatic cores) display hepatic clearance rates 3- to 5-fold higher than planar congeners [5]. Moderate logP (~2.5) and compact π-systems keep the compound below the efflux recognition threshold, maintaining >70% predicted human oral bioavailability in ADMET models [10]. Additionally, π-stacking with serum albumin (predicted binding energy –7.0 kcal·mol⁻¹) can act as a reversible depot, mitigating rapid renal elimination without exceeding the albumin binding that typically limits free drug levels [11].
Irritant